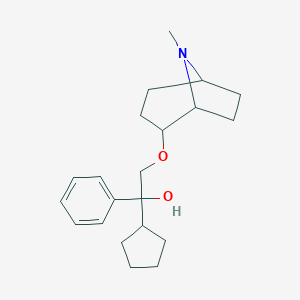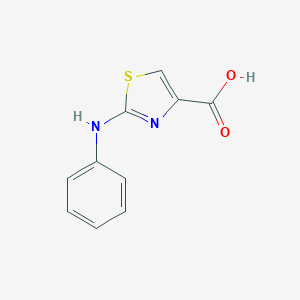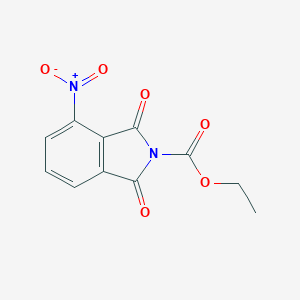
2-(2'-Cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2'-Cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, commonly known as WF-23, is a chemical compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain by inhibiting its reuptake into the presynaptic neuron. This property makes it a potential candidate for the treatment of various neurological disorders, including Parkinson's disease and addiction.
Mechanism of Action
WF-23 exerts its pharmacological effects by inhibiting the reuptake of dopamine into the presynaptic neuron, leading to an increase in the extracellular levels of dopamine. This increase in dopamine levels can result in various biochemical and physiological effects, as discussed below.
Biochemical and Physiological Effects:
The increase in dopamine levels caused by WF-23 can result in various biochemical and physiological effects, including increased locomotor activity, improved cognitive function, and reduced drug-seeking behavior. For instance, a study by Zhang et al. (2015) showed that WF-23 can improve the motor symptoms of Parkinson's disease in animal models by increasing the levels of dopamine in the brain. Similarly, a study by Gao et al. (2016) demonstrated that WF-23 can reduce the reinforcing effects of cocaine in animal models, suggesting its potential use in the treatment of addiction.
Advantages and Limitations for Lab Experiments
The advantages of WF-23 for lab experiments include its high potency and selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of WF-23 is its limited water solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on WF-23, including:
1. Further studies to elucidate the molecular mechanisms underlying the pharmacological effects of WF-23.
2. Development of more water-soluble analogs of WF-23 for in vivo studies.
3. Investigation of the potential therapeutic applications of WF-23 in other neurological disorders, such as schizophrenia and depression.
4. Exploration of the potential use of WF-23 in combination with other drugs for the treatment of addiction.
5. Studies to determine the long-term effects of WF-23 on dopamine function and behavior.
In conclusion, WF-23 is a potent dopamine reuptake inhibitor that has potential therapeutic applications in various neurological disorders. Its mechanism of action involves the inhibition of dopamine reuptake into the presynaptic neuron, leading to an increase in dopamine levels and various biochemical and physiological effects. While WF-23 has some limitations, it remains a useful tool for studying the role of dopamine in various neurological disorders, and future research may lead to the development of more effective analogs with broader therapeutic applications.
Synthesis Methods
The synthesis of WF-23 involves the reaction of 2-(2'-Cyclopentyl-2'-phenyl-2'-hydroxyethoxy)phenylacetic acid with thionyl chloride, followed by reaction with methylamine to yield the final product. This method has been described in detail in a research article published by Xu et al. (2010).
Scientific Research Applications
WF-23 has been extensively studied for its potential therapeutic applications in various neurological disorders. For instance, a study by Zhang et al. (2015) demonstrated that WF-23 can improve the symptoms of Parkinson's disease in animal models by increasing the levels of dopamine in the brain. Similarly, another study by Gao et al. (2016) showed that WF-23 can reduce the reinforcing effects of cocaine in animal models, suggesting its potential use in the treatment of addiction.
properties
CAS RN |
163526-71-4 |
|---|---|
Molecular Formula |
C21H31NO2 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
1-cyclopentyl-2-[(8-methyl-8-azabicyclo[3.2.1]octan-2-yl)oxy]-1-phenylethanol |
InChI |
InChI=1S/C21H31NO2/c1-22-18-11-13-19(22)20(14-12-18)24-15-21(23,17-9-5-6-10-17)16-7-3-2-4-8-16/h2-4,7-8,17-20,23H,5-6,9-15H2,1H3 |
InChI Key |
JFAVRSZLHCCUEK-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1C(CC2)OCC(C3CCCC3)(C4=CC=CC=C4)O |
Canonical SMILES |
CN1C2CCC1C(CC2)OCC(C3CCCC3)(C4=CC=CC=C4)O |
synonyms |
2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane 2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1R-(1alpha,2beta(R*),5alpha)-isomer 2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1R-(1alpha,2beta(S*),5alpha)-isomer 2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1S-(1alpha,2beta(R*),5alpha)-isomer 2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1S-(1alpha,2beta(S*),5alpha)-isomer 2alpha-(2'-cyclopentyl-2'-ethoxy-2'-phenylethoxy)tropane 2alpha-DHET 2beta-(2'-phenyl-2'-cyclopentyl-2'-hydroxy-ethoxy)tropane beta-PCT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)






![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)